Octanoate
Overview
Description
Octanoate, also known as caprylate, is a straight-chain saturated fatty acid anion that is the conjugate base of octanoic acid (caprylic acid). It is a medium-chain fatty acid (MCFA) commonly found in milk and tropical dietary lipids. This compound is known for its role in blocking adipogenesis and is a significant component of commercial medium-chain triglycerides (MCTs) .
Scientific Research Applications
Octanoate has diverse applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
Octanoate can be synthesized through various methods. One common method involves the esterification of octanoic acid with alcohols. For instance, the esterification of cetyl alcohol with octanoic acid in the presence of lipase as a catalyst can produce cetyl this compound . Another method involves the transesterification of octanoic acid with isobutanol, followed by gas chromatography–mass spectrometry (GC-MS) analysis .
Industrial Production Methods
In industrial settings, this compound can be produced through the esterification of cane sugar with caprylic anhydride using organic acids as dispersing agents and zeolite powder as a catalyst. The reaction is carried out at temperatures between 70-135°C, followed by filtration, catalyst removal, and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce reactive oxygen species (ROS), which play a role in cellular processes .
Esterification: This compound can react with alcohols to form esters, such as cetyl this compound .
Substitution: This compound can participate in substitution reactions, such as the formation of laninamivir this compound prodrug .
Common Reagents and Conditions
Common reagents used in this compound reactions include lipase for esterification, isobutanol for transesterification, and various catalysts like zeolite powder. Reaction conditions typically involve moderate temperatures and specific pH levels to optimize the reaction rates.
Major Products Formed
Major products formed from this compound reactions include esters like cetyl this compound, laninamivir this compound prodrug, and other medium-chain triglycerides.
Mechanism of Action
Octanoate exerts its effects through various mechanisms. In adipocytes, this compound increases ROS production, decreases triglyceride synthesis, and downregulates lipogenic gene expression by inactivating peroxisome proliferator-activated receptor gamma (PPARγ) . In the context of influenza treatment, laninamivir this compound prodrug inhibits neuraminidase (NA) by binding to its active site, preventing viral replication .
Comparison with Similar Compounds
Octanoate can be compared with other medium-chain fatty acids (MCFAs) like decanoate and dodecanoate. While all MCFAs share similar metabolic pathways, this compound is unique in its ability to rapidly oxidize in the liver and its specific role in adipogenesis inhibition . Additionally, this compound’s use in prodrug formulations like laninamivir this compound highlights its distinct pharmacological applications .
List of Similar Compounds
- Decanoate (Caprate)
- Dodecanoate (Laurate)
- Hexanoate (Caproate)
Properties
IUPAC Name |
octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995277 | |
Record name | Octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74-81-7 | |
Record name | Octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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